molecular formula C13H11BrO2 B2714934 3-(Benzyloxy)-5-bromophenol CAS No. 1823803-79-7

3-(Benzyloxy)-5-bromophenol

Cat. No.: B2714934
CAS No.: 1823803-79-7
M. Wt: 279.133
InChI Key: CJHMVGAKBNERSU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom at the 5th position and a benzyloxy group at the 3rd position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-bromophenol typically involves the bromination of 3-hydroxybenzyl alcohol followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the protection step can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Aminophenols or thiophenols

Scientific Research Applications

3-(Benzyloxy)-5-bromophenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-4-bromophenol
  • 3-(Benzyloxy)-2-bromophenol
  • 3-(Benzyloxy)-5-chlorophenol

Uniqueness

3-(Benzyloxy)-5-bromophenol is unique due to the specific positioning of the bromine and benzyloxy groups, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHMVGAKBNERSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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